6-乙基-1,3-苯并噻唑-2-胺

描述

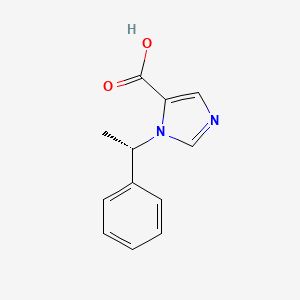

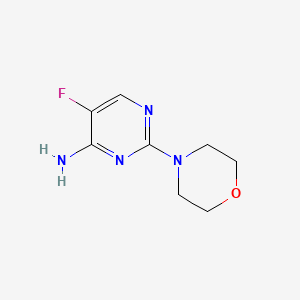

6-Ethyl-1,3-benzothiazol-2-amine is a compound that falls within the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The benzothiazole moiety is a common structure found in various chemical entities that are of interest due to their diverse range of biological activities and applications in material science.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of substituted anilines with sulfur and chlorine-containing compounds. In the context of the provided papers, while there is no direct synthesis of 6-Ethyl-1,3-benzothiazol-2-amine, there are related syntheses that can offer insight. For instance, the synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate involves the reaction of benzothiazole derivatives with ethyl bromocyanoacetate and indole derivatives in acetone under reflux conditions . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involves the reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and ethyl 3-aminobut-2-enoate .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring fused to a benzene ring. The papers provide insights into the molecular structure analysis through various spectroscopic methods. For example, the experimental and theoretical vibrational spectra of a related compound were investigated using FT-IR, Laser-Raman spectra, and computational methods such as Ab Initio Hartree Fock and Density Functional Theory . These methods can be applied to analyze the molecular structure of 6-Ethyl-1,3-benzothiazol-2-amine, providing information on bond lengths, bond angles, and vibrational frequencies.

Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo various chemical reactions. The papers describe several reactions involving benzothiazole compounds. For instance, the reaction of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid yields 2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonyl chlorides, which can further react with water, alcohols, and amines . Additionally, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2pyrazolin-5-one with amines yields various substituted pyrazolone derivatives . These reactions highlight the reactivity of the benzothiazole ring and its potential to form diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be deduced from their molecular structure and the functional groups present. The papers do not directly provide the physical and chemical properties of 6-Ethyl-1,3-benzothiazol-2-amine, but they do offer data on related compounds. For example, the solvate formation in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate indicates solubility characteristics . The spectroscopic data, such as NMR, IR, and mass spectroscopy, provide information on the chemical behavior and stability of these compounds .

科学研究应用

Anti-Tubercular Compounds

- Scientific Field: Medicinal Chemistry

- Summary of Application: Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with standard reference drugs .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results: The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Pharmacological Properties

- Scientific Field: Synthetic and Medicinal Chemistry

- Summary of Application: Benzothiazole and its derivatives possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

- Methods of Application: The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

- Results: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .

安全和危害

未来方向

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

属性

IUPAC Name |

6-ethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDOQGXRBLPHHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354418 | |

| Record name | 6-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24835486 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

6-Ethyl-1,3-benzothiazol-2-amine | |

CAS RN |

21224-16-8 | |

| Record name | 6-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1332425.png)

![4-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B1332437.png)

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)